

DSPE-Alkyne: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	DSPE-alkyne	
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An In-depth Exploration of the Molecular Weight, Applications, and Methodologies of a Key Phospholipid in Modern Drug Delivery

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkyne] (**DSPE-Alkyne**) is a functionalized phospholipid that has emerged as a critical component in the field of drug delivery and bioconjugation. Its unique structure, featuring a saturated lipid backbone and a terminal alkyne group, allows for the formation of stable liposomes and nanoparticles while providing a versatile handle for covalent modification via "click chemistry." This technical guide provides a comprehensive overview of **DSPE-alkyne**, its molecular weight, and its profound implications for the development of targeted therapeutics and advanced drug delivery systems.

Core Properties of DSPE-Alkyne and its Derivatives

The utility of **DSPE-Alkyne** and its PEGylated counterparts stems from their well-defined chemical and physical properties. The molecular weight is a fundamental parameter that influences formulation characteristics and molar ratio calculations in experimental setups.



Compound	Chemical Formula	Molecular Weight (g/mol)	Key Features
DSPE-Alkyne	C45H84NO10P	~830.1	Phospholipid with a terminal alkyne for click chemistry.[1]
DSPE-PEG(1000)- Alkyne	Not specified	~1830	PEG spacer enhances solubility and circulation time.
DSPE-PEG(2000)- Alkyne	Not specified	~2830	Commonly used for "stealth" liposomes with targeting moieties.
DSPE-PEG(3400)- Alkyne	Not specified	~4230	Longer PEG chain for increased steric hindrance.
DSPE-PEG(5000)- Alkyne	Not specified	~5830	Provides a significant hydrophilic corona to nanoparticles.

The Role of DSPE-Alkyne in Drug Delivery Systems

DSPE-Alkyne is a cornerstone in the construction of sophisticated drug delivery vehicles, primarily liposomes and lipid nanoparticles (LNPs). The saturated 18-carbon stearoyl chains of the DSPE moiety contribute to the formation of rigid and stable lipid bilayers.[2] This inherent stability is crucial for protecting encapsulated therapeutic payloads, such as small molecule drugs, peptides, and nucleic acids (e.g., mRNA), from degradation in the biological environment and for controlling their release.

The true power of **DSPE-Alkyne** lies in its terminal alkyne group. This functional group serves as a reactive handle for covalent conjugation with molecules bearing an azide group through a highly efficient and specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][3] This allows for the surface modification of liposomes and LNPs with a wide array of targeting ligands, including antibodies, peptides,



and small molecules, to facilitate active targeting to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target effects.[4]

Experimental Protocols

Liposome Formulation using DSPE-Alkyne via Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing **DSPE-Alkyne**.

Materials:

- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- DSPE-PEG(2000)-Alkyne
- Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
- Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation:
 - Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Alkyne in the desired molar ratio (e.g.,
 55:40:5) in a round-bottom flask using the chloroform/methanol solvent mixture.
 - Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60-65 °C) to form a thin, uniform lipid film on the flask wall.



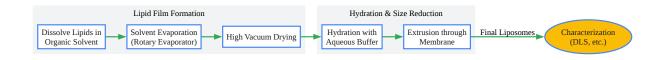
- o Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with the hydration buffer by vortexing the flask. The temperature of the buffer should be above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

Extrusion:

- To obtain uniformly sized small unilamellar vesicles (SUVs), subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
- Perform the extrusion for an odd number of passes (e.g., 11-21 times) to ensure a homogenous liposome population.[5]

Characterization:

 The size distribution and zeta potential of the prepared liposomes can be determined using Dynamic Light Scattering (DLS).



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Caption: Workflow for liposome preparation using the thin-film hydration and extrusion method.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Liposome Surface Modification

This protocol outlines the general steps for conjugating an azide-containing molecule (e.g., a targeting peptide) to the surface of **DSPE-Alkyne**-containing liposomes.



Materials:

- DSPE-Alkyne functionalized liposomes
- Azide-functionalized molecule (e.g., peptide, protein)
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Reaction buffer (e.g., PBS, pH 7.4)

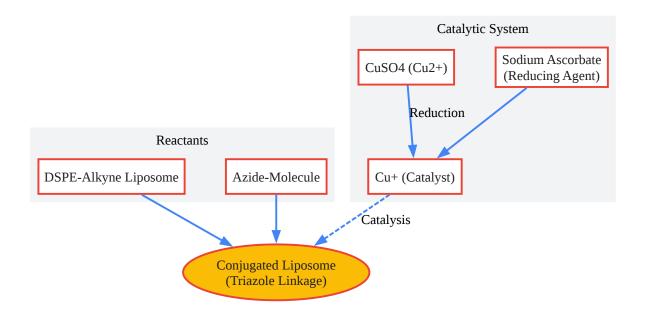
Procedure:

- Prepare Reagents:
 - Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA in an appropriate buffer.
- Reaction Setup:
 - In a reaction vessel, combine the **DSPE-Alkyne** liposomes and the azide-functionalized molecule.
 - Add the THPTA ligand to the reaction mixture, followed by the CuSO4 solution. The ligand chelates the copper, improving its solubility and catalytic activity in aqueous solutions while reducing cytotoxicity.[6]
- Initiate the Reaction:
 - Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.
 Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.[6]
- Incubation:
 - Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours),
 with gentle mixing.



Purification:

 Remove unreacted molecules and the copper catalyst from the conjugated liposomes using methods such as dialysis or size exclusion chromatography.



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Caption: Simplified signaling pathway of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Implications for Drug Development

The ability to precisely engineer the surface of drug delivery vehicles using **DSPE-Alkyne** has significant implications for the future of medicine.

• Targeted Drug Delivery: The conjugation of targeting ligands to **DSPE-Alkyne**-containing nanoparticles can enhance drug accumulation at the site of action, such as tumors, leading to improved therapeutic outcomes and reduced systemic toxicity.[4]



- Personalized Medicine: The modular nature of click chemistry allows for the development of tailored drug delivery systems based on the specific molecular profile of a patient's disease.
- Advanced Therapeutics: DSPE-Alkyne is instrumental in the formulation of complex therapeutics, including mRNA vaccines and gene therapies, where precise delivery to target cells is paramount for efficacy.[7][8]

Conclusion

DSPE-Alkyne is a powerful and versatile tool in the arsenal of researchers and drug development professionals. Its well-defined molecular weight and chemical properties, combined with the efficiency and specificity of click chemistry, enable the rational design and construction of next-generation drug delivery systems. As our understanding of disease biology continues to grow, the importance of precise and targeted delivery will only increase, further solidifying the role of **DSPE-Alkyne** in the development of innovative and effective therapies.

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